Halicin

Übersicht

Beschreibung

Halicin is a powerful antibiotic identified by artificial intelligence researchers at the MIT Jameel Clinic . It was discovered using a deep-learning model and has shown the ability to kill many species of antibiotic-resistant bacteria . This compound is the first antibiotic discovered with artificial intelligence and it’s considered a significant breakthrough in the field .

Synthesis Analysis

The synthesis of this compound was achieved using an artificial intelligence algorithm . The researchers at MIT used a machine-learning model to screen more than a hundred million chemical compounds in a matter of days . This approach allowed them to identify this compound as a potential antibiotic that kills bacteria using different mechanisms than those of existing drugs .

Molecular Structure Analysis

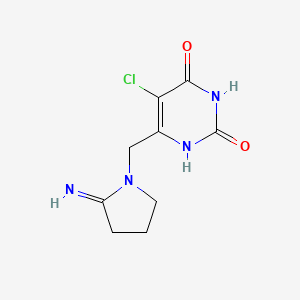

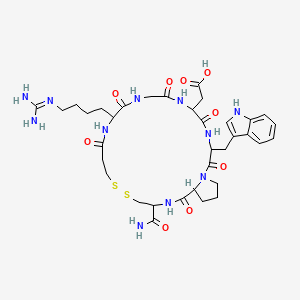

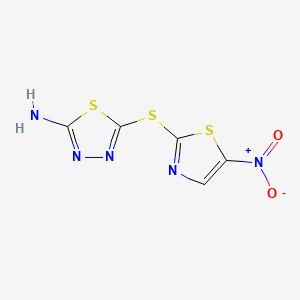

The chemical formula of this compound is C5H3N5O2S3 . Its exact mass is 260.94 and its molecular weight is 261.292 . The elemental analysis shows that it contains Carbon (22.98%), Hydrogen (1.16%), Nitrogen (26.80%), Oxygen (12.25%), and Sulfur (36.81%) .

Wissenschaftliche Forschungsanwendungen

Hemmung von Darminfektionen

Halicin wurde auf seine Wirksamkeit bei der Hemmung von Darminfektionen untersucht. Es zeigt breitbandantibakterielle Wirkungen und hat eine gute Hemmwirkung auf klinische Isolate von arzneimittelresistenten Stämmen und Clostridium perfringens . Dies deutet auf sein Potenzial als klinisches Kandidatenmedikament zur Behandlung von Darminfektionen hin.

Veterinärmedizin

In der Veterinärmedizin hat this compound breitbandantibakterielle Wirkungen gegen häufige klinische Krankheitserreger tierischen Ursprungs gezeigt, darunter multiresistente Stämme . Seine Wirksamkeit bei der Behandlung von Atemwegsinfektionen durch Actinobacillus pleuropneumoniae in Mausmodellen unterstreicht sein Potenzial als neues Antibiotikum in diesem Bereich .

Antibiotikaresistenz

Die Fähigkeit von this compound, Antibiotikaresistenz zu bekämpfen, ist signifikant. Es hat sich gezeigt, dass es Bakterien schwerfällt, Resistenzen zu entwickeln, selbst nach aufeinanderfolgenden Passagierungsversuchen über 40 Tage bei subinhibitorischen Konzentrationen . Dieses Merkmal ist entscheidend im anhaltenden Kampf gegen antibiotikaresistente Bakterien.

Sicherheit und Toxikologie

Sicherheitsbewertungen von this compound haben auf eine niedrige akute Toxizität, Nicht-Mutagenität, Nicht-Reproduktionstoxizität und Nicht-Genotoxizität hingewiesen . Diese Ergebnisse sind unerlässlich für die Berücksichtigung von this compound als sichere therapeutische Option.

Drogenstoffwechsel und -aufnahme

Forschungen haben gezeigt, dass this compound in vivo schlecht resorbiert und schnell eliminiert wird . Dieses Wissen ist entscheidend für das Verständnis seiner Pharmakokinetik und die Optimierung seiner therapeutischen Anwendung.

Wirkmechanismus

Es wird vermutet, dass this compound Bakterien abtötet, indem es ihre Fähigkeit stört, einen elektrochemischen Gradienten über ihre Zellmembranen aufrechtzuerhalten, der für die ATP-Produktion notwendig ist . Das Verständnis seines Wirkmechanismus ist der Schlüssel zur Erforschung weiterer therapeutischer Anwendungen und zur Entwicklung verwandter Verbindungen.

Wirkmechanismus

Target of Action

Halicin, originally researched as an anti-diabetic drug , is an experimental drug that acts as an enzyme inhibitor of c-Jun N-terminal kinase (JNK) . Sequencing of this compound-resistant mutants revealed that the primary mutations were concentrated in three functions: bacterial protein synthesis, transport, and nitroreduction .

Mode of Action

This compound’s mode of action is unconventional compared to most antibiotics. It disrupts the flow of protons across a cell membrane . This disruption affects the bacteria’s ability to maintain an electrochemical gradient across their cell membranes .

Biochemical Pathways

The electrochemical gradient disrupted by this compound is necessary for various functions, including the production of adenosine triphosphate (ATP), molecules that cells use to store and transfer energy . If this gradient breaks down, the cells die . This unique mechanism of action could be difficult for bacteria to develop resistance to .

Pharmacokinetics

This compound has been found to be poorly absorbed and quickly eliminated in vivo . This suggests that the bioavailability of this compound may be low, which could influence its efficacy as a therapeutic agent.

Result of Action

This compound has broad-spectrum antibacterial effects . It has been found to have a good inhibitory effect on clinical isolates of drug-resistant strains and Clostridium perfringens . It has also shown activity against drug-resistant strains of Clostridiodes difficile, Acinetobacter baumannii, and Mycobacterium tuberculosis .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the intestinal microbial composition can be significantly affected by this compound, but it also causes a faster recovery . .

Zukünftige Richtungen

The researchers plan to test further several other promising antibiotic candidates identified in their study . They believe the model could also be used to design new drugs, based on what it has learned about chemical structures that enable drugs to kill bacteria . The approach could also be applied to other types of drugs, such as those used to treat cancer or neurodegenerative diseases .

Eigenschaften

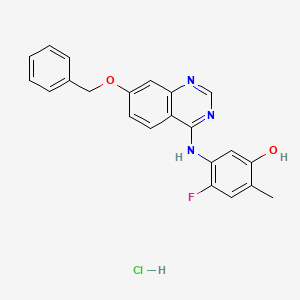

IUPAC Name |

5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQBNZBOOHHVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474254 | |

| Record name | Halicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40045-50-9 | |

| Record name | 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40045-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040045509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Halicin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4KQC5P9B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.